(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. It is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a dehydrating agent or a cyclizing reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, allowing the compound to participate in various biochemical reactions. The pyrrolidine ring enhances its binding affinity to enzymes and receptors, facilitating its role in enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: This is the enantiomer of the compound and has different stereochemistry.
(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: This compound has a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The unique combination of the pyrrolidine ring and the Boc protecting group in (2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid provides it with distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H18N2O4 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)6-4-7(8(13)14)12(11)5-6/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |
InChI Key |
KUTFVSLXVPIDQF-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](N(C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)C(=O)O |
Origin of Product |
United States |
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